molecular formula C10H8F4O2 B1411785 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone CAS No. 1691090-74-0

1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Cat. No. B1411785
CAS RN: 1691090-74-0
M. Wt: 236.16 g/mol
InChI Key: MWVNRPNNLFYTAQ-UHFFFAOYSA-N
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Description

“1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone” is a chemical compound. It is closely related to “3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde” which has a CAS Number of 502486-73-9 .


Synthesis Analysis

The synthesis of similar compounds often involves the use of nucleophilic bases . For instance, “2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone” is synthesized by the N-alkylation of diazabicyclo .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from related compounds. For example, “3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde” has a molecular weight of 222.14 , and “1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane” has a molecular formula of C4H3F7O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, “3-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Crystallography and Molecular Structure

  • The structural analysis of compounds similar to 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has been conducted. For example, a study by Abdel‐Aziz et al. (2012) examined the planar structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone and its hydrogen bonding in crystal formations (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).

Synthesis of Chemical Compounds

Polymer Science

  • In polymer science, compounds like this compound have been used to synthesize novel polymers. For instance, Yin et al. (2005) synthesized new fluorine-containing polyimides using a similar fluorinated aromatic diamine monomer (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Medicinal Chemistry

Optical Materials

  • Research by Huang et al. (2007) demonstrated the use of similar compounds in the creation of optical materials, showcasing high glass-transition temperatures and solubility in various organic solvents (Huang, Liaw, Chang, Han, & Huang, 2007).

Hyperbranched Polymers

  • The compound has been used in the synthesis of hyperbranched polymers, as shown in a study by Segawa et al. (2010), highlighting the control of branching in polymer synthesis (Segawa, Higashihara, & Ueda, 2010).

properties

IUPAC Name

1-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6(15)8-3-2-7(4-9(8)11)16-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVNRPNNLFYTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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